molecular formula C29H43N3O2 B12488114 N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide

Cat. No.: B12488114
M. Wt: 465.7 g/mol
InChI Key: INSJZTZMBXGLBZ-UHFFFAOYSA-N
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Description

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[118002,1004,9014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide involves multiple steps, including the formation of its pentacyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties, making this compound unique in its applications and reactivity.

Properties

Molecular Formula

C29H43N3O2

Molecular Weight

465.7 g/mol

IUPAC Name

N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide

InChI

InChI=1S/C29H43N3O2/c1-17(16-30-19(3)33)6-9-25-18(2)27-26(32-31-25)15-24-22-8-7-20-14-21(34)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17,21-24,34H,6,8-16H2,1-5H3,(H,30,33)

InChI Key

INSJZTZMBXGLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)O)C)C)CCC(C)CNC(=O)C

Origin of Product

United States

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